molecular formula C11H7FNNaO9S2 B12813734 Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate

Cat. No.: B12813734
M. Wt: 403.3 g/mol
InChI Key: RGMNJKZQVJPBHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a fluorosulfonyl group, a benzoyl group, and a dioxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(fluorosulfonyl)benzoyl chloride with a suitable nucleophile to introduce the fluorosulfonyl group. This is followed by the formation of the dioxopyrrolidine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium 1-((4-(fluorosulfonyl)benzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, modifying the activity or function of the target molecules . The dioxopyrrolidine ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets .

Properties

Molecular Formula

C11H7FNNaO9S2

Molecular Weight

403.3 g/mol

IUPAC Name

sodium;1-(4-fluorosulfonylbenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C11H8FNO9S2.Na/c12-23(17,18)7-3-1-6(2-4-7)11(16)22-13-9(14)5-8(10(13)15)24(19,20)21;/h1-4,8H,5H2,(H,19,20,21);/q;+1/p-1

InChI Key

RGMNJKZQVJPBHG-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)F)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.